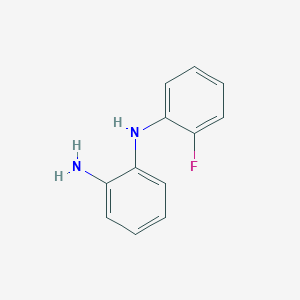

N1-(2-Fluorophenyl)benzene-1,2-diamine

描述

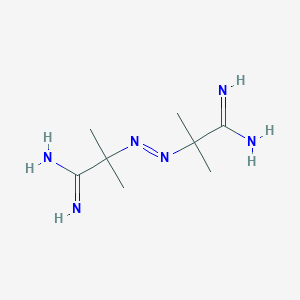

Synthesis Analysis

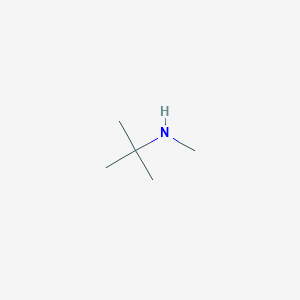

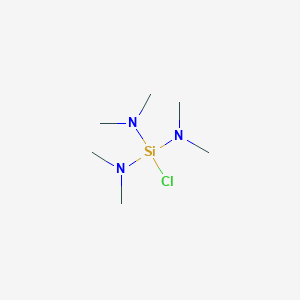

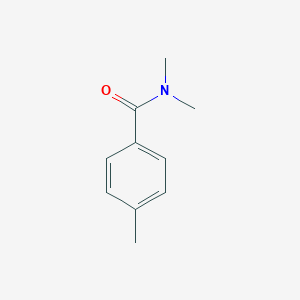

The synthesis of derivatives similar to N1-(2-Fluorophenyl)benzene-1,2-diamine often involves nucleophilic aromatic substitution reactions or palladium-catalyzed Buchwald-Hartwig reactions. For instance, compounds like N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine were prepared from commercially available amines and fluorinated nitrobenzenes through a series of steps highlighting the versatility of aromatic substitution reactions in synthesizing such compounds (Ciber et al., 2023).

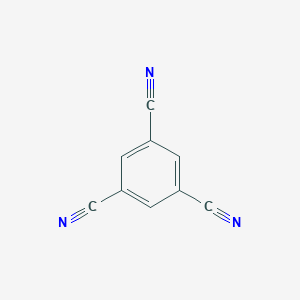

Molecular Structure Analysis

The molecular structure of N1-(2-Fluorophenyl)benzene-1,2-diamine and its derivatives are characterized by various spectroscopic techniques. These compounds typically feature a benzene core substituted with amine and fluorophenyl groups, contributing to their distinct chemical behavior and interactions. The arrangement of these substituents plays a crucial role in determining the molecule's overall properties and reactivity.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, primarily serving as intermediates for further synthetic modifications. Their reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating amine group, enabling a wide range of chemical transformations. For example, derivatives have been synthesized through regioselective synthesis methods involving anodic oxidation, showcasing their versatility in chemical synthesis (Sharafi-kolkeshvandi et al., 2016).

科学研究应用

Conductive Polymers

Electrochemical copolymerizations of derivatives of benzene-1,2-diamine have been carried out, resulting in conducting copolymers characterized by various techniques such as cyclic voltammetry, FTIR, SEM, and thermogravimetric analysis. These copolymers demonstrate promising applications in conducting materials, showcasing the potential of benzene-1,2-diamine derivatives in electronic and optoelectronic devices (Turac, Sahmetlioglu, & Toppare, 2014).

Luminescent Materials

N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine derivatives exhibit aggregation-induced emission enhancement (AIEE) characteristics, suggesting their potential application in the development of fluorescent materials for sensing and imaging applications. This highlights the structural versatility of benzene-1,2-diamine derivatives in creating materials with novel optical properties (Wu et al., 2015).

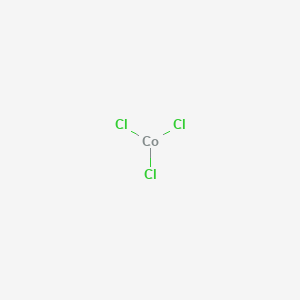

Chemosensors for Metal Ions

Benzene-1,2-diamine structures have been utilized to develop chemosensors with high selectivity and sensitivity for detecting metal ions like Ni2+ and Cu2+. These findings underscore the compound's utility in environmental monitoring and metal ion detection, demonstrating the chemical versatility of benzene-1,2-diamine derivatives for applications in analytical chemistry (Pawar et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

The synthesis of novel amorphous materials based on benzene-1,4-diamine derivatives for use as hole injection layers (HILs) in OLEDs demonstrates a significant reduction in driving voltage. This application signifies the importance of benzene-1,2-diamine derivatives in the development of energy-efficient lighting and display technologies (Kim, Yokoyama, & Adachi, 2012).

Corrosion Inhibition

Diamine aromatic epoxy pre-polymers derived from benzene-1,2-diamine structures have been evaluated for their corrosion inhibition behavior on carbon steel in acidic medium. The results showcase the potential of these compounds as protective agents against metal corrosion, highlighting their utility in industrial applications (Dagdag et al., 2019).

安全和危害

The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

属性

IUPAC Name |

2-N-(2-fluorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGRPIXAYJLZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597633 | |

| Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-Fluorophenyl)benzene-1,2-diamine | |

CAS RN |

28898-03-5 | |

| Record name | N1-(2-Fluorophenyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28898-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

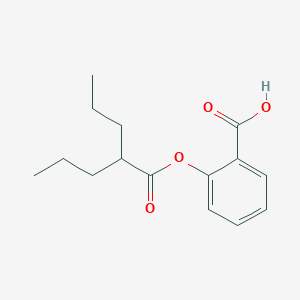

![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)